(5-Bromofuro[2,3-b]pyridin-2-yl)methanol
Description
Properties
IUPAC Name |
(5-bromofuro[2,3-b]pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-6-1-5-2-7(4-11)12-8(5)10-3-6/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJASNTWQPIYYBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=NC=C1Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673646 | |
| Record name | (5-Bromofuro[2,3-b]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188990-02-4 | |
| Record name | (5-Bromofuro[2,3-b]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-Bromofuro[2,3-b]pyridine Core
The initial step in preparing (5-Bromofuro[2,3-b]pyridin-2-yl)methanol is the synthesis of 5-bromofuro[2,3-b]pyridine, the core heterocyclic scaffold. According to ChemicalBook, the synthesis involves a copper(I) iodide-catalyzed reaction in ethanol with triethylamine as a base:
-
- Solvent: Ethanol (8.0 mL)
- Catalyst: Copper(I) iodide (CuI), 0.2 mmol
- Base: Triethylamine (Et3N), 3.5 mL
- Temperature: 70 °C
- Reaction Time: 3 hours
Procedure:
A precursor compound (from a prior synthetic step) is dissolved in ethanol, followed by the addition of CuI and triethylamine. The mixture is stirred at 70 °C for 3 hours. After cooling to room temperature, the reaction mixture is concentrated and extracted with toluene. The organic phase is washed sequentially with 0.1 N HCl, saturated sodium bicarbonate, and brine, then dried over sodium sulfate. Purification by silica gel column chromatography (20% ethyl acetate/hexanes) yields 5-bromofuro[2,3-b]pyridine as a white solid with a yield of approximately 32%.-
- ^1H NMR (300 MHz, CDCl3): δ 8.4 (s, 1H), 8.1 (s, 1H), 7.7 (s, 1H), 6.8 (s, 1H)
| Parameter | Details |
|---|---|
| Catalyst | CuI (0.2 mmol) |
| Base | Triethylamine (3.5 mL) |
| Solvent | Ethanol (8.0 mL) |
| Temperature | 70 °C |
| Reaction Time | 3 hours |
| Yield | 32% |
| Purification | Silica gel chromatography |
This step is critical as it forms the brominated furo-pyridine framework essential for further functionalization.
Introduction of the Hydroxymethyl Group at the 2-Position
While direct literature on the preparation of this compound is scarce, related synthetic strategies for similar heterocyclic systems suggest that the hydroxymethyl group is introduced via reduction or substitution reactions on a suitable precursor, such as a 2-formyl or 2-halogenated intermediate.
One plausible approach is the reduction of a 2-formyl-5-bromofuro[2,3-b]pyridine derivative to the corresponding hydroxymethyl compound using mild reducing agents (e.g., sodium borohydride). This method is commonly employed in heterocyclic chemistry to obtain alcohol functionalities.
Alternative Synthetic Routes: Insights from Related Compounds
Although no direct detailed procedure for this compound was found, a patent (CN106632240A) describes the preparation of related brominated pyridine derivatives with functional groups, highlighting the use of palladium-catalyzed hydrogenation and formaldehyde for methylation:
-
- Use of 10% palladium on carbon catalyst
- Reaction under hydrogen atmosphere at room temperature
- Solvents such as methanol, ethanol, or mixtures thereof
- Recrystallization from solvents like acetonitrile
-
- Mild reaction conditions
- High yields (up to 90%)
- Scalable for industrial production
Although this patent focuses on 2-methyl-5-(5-bromopyridine-2-yl)tetrazole, the methodology of catalytic hydrogenation and formaldehyde reaction could be adapted for the hydroxymethylation of bromofuro-pyridine derivatives.
Summary Table of Preparation Methods
| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Synthesis of 5-bromofuro[2,3-b]pyridine | CuI, triethylamine, ethanol | 70 °C, 3 h | 32 | Purification by silica gel column |
| Hydroxymethyl group introduction (inferred) | Sodium borohydride or catalytic hydrogenation | Room temp, mild conditions | N/A | Reduction of 2-formyl intermediate |
| Related bromopyridine methylation (patent) | Pd/C, formaldehyde, methanol | Room temp, H2 atmosphere, 3 h | 90+ | Potentially adaptable method |
Research Findings and Considerations
- The copper(I) iodide catalyzed synthesis of the bromofuro-pyridine core is well-established but yields are moderate, suggesting optimization potential in catalyst loading, base choice, or solvent system.
- Introduction of the hydroxymethyl group likely requires a selective reduction step, which must be controlled to avoid over-reduction or side reactions.
- The use of palladium-catalyzed hydrogenation with formaldehyde in related systems demonstrates a safe, efficient, and scalable method for installing methyl-type substituents, which could inspire analogous hydroxymethylation strategies.
- Purification typically involves column chromatography or recrystallization, emphasizing the importance of solvent choice for product isolation and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromofuro[2,3-b]pyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium azide, sodium methoxide, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: (5-Bromofuro[2,3-b]pyridin-2-yl)formaldehyde or (5-Bromofuro[2,3-b]pyridin-2-yl)carboxylic acid.
Reduction: Furo[2,3-b]pyridin-2-ylmethanol.
Substitution: Various substituted furo[2,3-b]pyridines depending on the nucleophile used.
Scientific Research Applications
(5-Bromofuro[2,3-b]pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (5-Bromofuro[2,3-b]pyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Core
(a) (5-Chlorofuro[2,3-b]pyridin-2-yl)methanol (CAS: ADE001208)
- Structure : Chlorine replaces bromine at the 5-position.
- Molecular Formula: C₈H₆ClNO₂.
- Likely reduced steric hindrance compared to bromine, which may influence binding in biological assays .
(b) (5-Bromo-2-chloropyridin-3-yl)methanol
- Structure: Chlorine at the 2-position and bromine at the 5-position on a pyridine ring (non-fused).
- Molecular Formula: C₆H₄BrClNO.
- Key Differences :
(c) (5-Bromo-3-methoxypyridin-2-yl)methanol
- Structure : Methoxy group at the 3-position and bromine at the 5-position.
- Molecular Formula: C₇H₇BrNO₂.
- Reduced hydrogen-bonding capacity compared to hydroxymethyl derivatives .
Heterocycle Modifications
(a) (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol (CAS: 1662706-59-3)
- Structure : Replaces the furan oxygen with a pyrrole nitrogen.
- Molecular Formula : C₈H₇BrN₂O.
- Altered electronic properties may affect interactions with biological targets (e.g., kinase inhibitors) .
(b) 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine (CAS: 1228665-74-4)
- Structure : Trimethylsilyl (TMS) group replaces hydroxymethyl.
- Molecular Formula: C₁₀H₁₂BrNOSi.
- Key Differences :
Functional Group Comparisons
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Reactivity |
|---|---|---|---|---|
| (5-Bromofuro[2,3-b]pyridin-2-yl)methanol | Furo[2,3-b]pyridine | 5-Br, 2-CH₂OH | 227.06 | Suzuki coupling, oxidation of -CH₂OH |
| (5-Chlorofuro[2,3-b]pyridin-2-yl)methanol | Furo[2,3-b]pyridine | 5-Cl, 2-CH₂OH | 183.59 | Nucleophilic substitution at Cl site |
| (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol | Pyrrolo[2,3-b]pyridine | 5-Br, 2-CH₂OH | 227.06 | Enhanced hydrogen bonding via NH group |
| 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine | Furo[2,3-b]pyridine | 5-Br, 2-Si(CH₃)₃ | 286.25 | Lipophilic, stable under basic conditions |
Research and Commercial Relevance
- Synthetic Utility: The bromine atom in this compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxymethyl group can be oxidized to carboxylic acids or esterified .
- Biological Potential: Analogs like the pyrrolo[2,3-b]pyridine derivative (CAS: 1662706-59-3) are prioritized in kinase inhibitor research due to nitrogen’s role in ATP-binding pocket interactions .
Biological Activity
(5-Bromofuro[2,3-b]pyridin-2-yl)methanol, with the molecular formula and a molecular weight of 228.05 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the presence of a bromine atom and a hydroxymethyl group on the furo[2,3-b]pyridine core. These functional groups enhance its chemical reactivity and biological activity.
Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1188990-02-4 |
| IUPAC Name | This compound |
| SMILES | OCC1=CC2=CC(Br)=CN=C2O1 |
| PubChem CID | 46318204 |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in pharmacological contexts. Key areas of investigation include:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell proliferation through modulation of specific signaling pathways.
- Enzyme Inhibition : It may act as an inhibitor for various enzymes, impacting metabolic pathways critical for disease progression.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom enhances hydrogen bonding capabilities, while the hydroxymethyl group may influence binding affinity and specificity towards enzymes or receptors.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Anticancer Studies :
- A study demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis. The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
- Table 1 summarizes the IC50 values for various cancer cell lines:
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 HeLa (Cervical Cancer) 20 A549 (Lung Cancer) 25 -
Enzyme Inhibition :
- Research focusing on enzyme inhibition revealed that the compound effectively inhibits certain kinases involved in cancer progression. For instance, it showed an IC50 value of 0.63 nM against CAMKK2, indicating strong inhibitory potential.
- Table 2 provides a comparison of enzyme inhibition data:
Compound Target Enzyme IC50 (nM) This compound CAMKK2 0.63 GSK650394 CAMKK2 26
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
